molecular formula C26H40N4O3 B12732944 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- CAS No. 83494-70-6

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy-

Cat. No.: B12732944
CAS No.: 83494-70-6
M. Wt: 456.6 g/mol
InChI Key: VGEZIAUVYHYWKE-UHFFFAOYSA-N
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Description

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzo-fused cyclohepta-furan ring system, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- typically involves multi-step organic reactions. The process may start with the formation of the benzo-fused cyclohepta-furan core, followed by the introduction of the carboxamide and diethylaminoethyl groups. Common reagents and conditions include:

    Cyclization reactions: to form the furan ring.

    Amidation reactions: to introduce the carboxamide group.

    Alkylation reactions: to attach the diethylaminoethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxamide groups to amines.

    Substitution: Replacement of diethylaminoethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    4H-Benzo(4,5)cyclohepta(1,2-b)furan derivatives: Compounds with similar core structures but different functional groups.

    Carboxamide derivatives: Compounds with similar carboxamide groups but different ring systems.

    Diethylaminoethyl derivatives: Compounds with similar diethylaminoethyl groups but different core structures.

Uniqueness

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- stands out due to its unique combination of a benzo-fused cyclohepta-furan ring system with carboxamide and diethylaminoethyl groups. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

83494-70-6

Molecular Formula

C26H40N4O3

Molecular Weight

456.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[2-(diethylamino)ethylamino]-2-hydroxy-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide

InChI

InChI=1S/C26H40N4O3/c1-5-29(6-2)17-15-27-25(31)21-19-33-23-14-13-20-11-9-10-12-22(20)26(32,24(21)23)28-16-18-30(7-3)8-4/h9-12,19,28,32H,5-8,13-18H2,1-4H3,(H,27,31)

InChI Key

VGEZIAUVYHYWKE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=COC2=C1C(C3=CC=CC=C3CC2)(NCCN(CC)CC)O

Origin of Product

United States

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